

An In-depth Technical Guide to the Physical Properties of 1,2-Diphenylethanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Diphenylethanol

Cat. No.: B1347050

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenylethanol, also known as α -phenyl-benzeneethanol, is a chiral organic compound with the chemical formula $C_{14}H_{14}O$. Its structure, featuring two phenyl groups attached to an ethanol backbone, imparts specific physical and chemical characteristics that are of interest in various fields, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical properties of **1,2-Diphenylethanol**, detailed experimental protocols for their determination, and a logical workflow for the physical characterization of such compounds.

Core Physical Properties

The physical properties of **1,2-Diphenylethanol** are crucial for its handling, purification, and application in research and development. A summary of these properties is presented in the table below.

Physical Property	Value	Citations
Molecular Formula	$C_{14}H_{14}O$	[1]
Molecular Weight	198.26 g/mol	[1] [2]
Appearance	White crystalline solid	[3]
Melting Point	66-68 °C	[3]
Boiling Point	157-162 °C at 6 Torr	[1]
Density	1.0358 g/cm ³ at 70 °C	[1]
Solubility	Soluble in most organic solvents such as ethanol and ether; limited solubility in water. [3] [4]	
Water Solubility	0.6 g/L at 100 °C	[2]

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the methodologies for measuring the key physical properties of **1,2-Diphenylethanol**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- A small amount of **1,2-Diphenylethanol** is finely ground using a mortar and pestle.[5]
- The powdered sample is packed into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[5]
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[2]
- The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[2]
- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[2]
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[5]
- The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range.[5]
- For accuracy, the determination should be repeated at least twice, and the average value reported.[2]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

- Small test tube or fusion tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or aluminum block)

- Clamp and stand

Procedure:

- A small amount of **1,2-Diphenylethanol** is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[\[3\]](#)
- The test tube is attached to a thermometer and immersed in a heating bath.[\[1\]](#)
- The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[\[6\]](#)
- Heating is continued until a steady stream of bubbles emerges from the capillary tube.[\[7\]](#)
- The heat source is removed, and the bath is allowed to cool slowly.
- The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[\[7\]](#)

Density Determination

Density is the mass of a substance per unit volume. For a solid, this can be determined by measuring its mass and the volume it displaces in a liquid in which it is insoluble.

Apparatus:

- Analytical balance
- Graduated cylinder or pycnometer
- A liquid in which **1,2-Diphenylethanol** is insoluble (e.g., water, given its low solubility at room temperature)

Procedure (by displacement):

- A known mass of **1,2-Diphenylethanol** is accurately weighed using an analytical balance.

- A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.
- The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
- The final volume of the liquid in the graduated cylinder is recorded.
- The volume of the solid is the difference between the final and initial liquid volumes.
- The density is calculated by dividing the mass of the solid by its determined volume.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Apparatus:

- Test tubes
- Vortex mixer or stirring rod
- Various solvents (e.g., water, ethanol, ether, acetone, chloroform)

Procedure:

- A small, measured amount of **1,2-Diphenylethanol** (e.g., 10 mg) is placed into a series of test tubes.[\[4\]](#)
- A measured volume of a specific solvent (e.g., 1 mL) is added to each test tube.[\[4\]](#)
- The mixture is agitated vigorously using a vortex mixer or by stirring for a set period.[\[8\]](#)
- The mixture is visually inspected to determine if the solid has completely dissolved.
- If the solid dissolves, it is recorded as "soluble." If it remains undissolved, it is recorded as "insoluble." If partial dissolution occurs, it is noted as "sparingly soluble."

- This process is repeated with a range of solvents of varying polarities to establish a solubility profile.

Spectral Analysis

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the structure of organic compounds by observing the magnetic properties of hydrogen-1 nuclei.

Sample Preparation and Acquisition:

- Approximately 5-10 mg of **1,2-Diphenylethanol** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial.[9]
- The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[10]
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added to the solvent to calibrate the chemical shift scale to 0 ppm.[9]
- The NMR tube is placed in the spectrometer's probe.
- The magnetic field is "shimmed" to achieve homogeneity.
- The ¹H NMR spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum.

FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Sample Preparation and Acquisition (Attenuated Total Reflectance - ATR):


- A small amount of solid **1,2-Diphenylethanol** is placed directly onto the ATR crystal.[11]

- A pressure arm is applied to ensure good contact between the sample and the crystal.
- A background spectrum of the empty ATR crystal is collected.
- The sample spectrum is then collected. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- After the measurement, the crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone).

Logical Workflow and Visualization

The systematic characterization of a chemical compound's physical properties follows a logical workflow. This ensures that comprehensive and reliable data is obtained.

Workflow for Physical Property Characterization

[Click to download full resolution via product page](#)

Caption: A logical workflow for the physical and spectroscopic characterization of a chemical compound.

This workflow begins with an initial assessment of the sample's purity and appearance. Following this, thermal and bulk properties are determined. Spectroscopic analyses are then performed to elucidate the molecular structure. Finally, all data is compiled and analyzed to create a comprehensive technical data sheet for the compound. This systematic approach ensures the thorough and accurate characterization of chemical substances like **1,2-Diphenylethanol**, which is critical for their application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. youtube.com [youtube.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. research.reading.ac.uk [research.reading.ac.uk]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ou.edu [ou.edu]
- 7. bio-protocol.org [bio-protocol.org]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. mt.com [mt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1,2-Diphenylethanol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1347050#physical-properties-of-1-2-diphenylethanol\]](https://www.benchchem.com/product/b1347050#physical-properties-of-1-2-diphenylethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com